1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE
Description
1-(2-Fluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is a piperazine derivative featuring a 4-methoxyphenyl group at the N-4 position and a 2-fluorobenzenesulfonyl moiety at the N-1 position. Piperazine derivatives are widely studied for their pharmacological relevance, including roles as kinase inhibitors, neurotransmitter modulators, and antimicrobial agents .
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-23-15-8-6-14(7-9-15)19-10-12-20(13-11-19)24(21,22)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCDNUZGYNONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization can further improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or a thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogous piperazine derivatives, focusing on substituents, molecular weights, and physical properties:
Key Observations :
- Steric Considerations : The 2-fluorobenzenesulfonyl substituent introduces ortho-substitution steric hindrance, which may reduce rotational freedom compared to para-substituted analogs .
- Melting Points : While data for the target compound is unavailable, structurally similar derivatives (e.g., compounds) exhibit melting points between 65–92°C, suggesting moderate crystallinity .
Structural and Supramolecular Features
- Hydrogen Bonding : Compound II (2-fluoroaroyl) forms chains via C—H⋯O bonds and aromatic stacking . The target compound’s sulfonyl group may engage in stronger hydrogen bonding due to higher electronegativity.
- Crystal Packing : Halogen-substituted derivatives (e.g., bromo, chloro) in exhibit disorder in aroyl rings, suggesting fluorinated analogs may show similar pseudosymmetry .
Biological Activity
1-(2-Fluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that include a fluorobenzenesulfonyl group and a methoxyphenyl moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.
- Molecular Formula : C17H19FN2O3S
- Molecular Weight : 350.41 g/mol
- CAS Number : 612041-51-7
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : The methoxyphenyl group may interact with specific receptors, influencing signaling pathways related to cancer cell proliferation.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is required to establish its efficacy and mechanisms of action.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | Lacks fluorobenzenesulfonyl group | Limited anticancer activity |
| 1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine | Contains additional fluorine atoms | Enhanced biological activity |
| 1-Phenylpiperazine | Simpler structure without methoxy or sulfonyl groups | Minimal reactivity in biological contexts |
The presence of both the sulfonyl and methoxy groups in this compound enhances its versatility and reactivity compared to simpler piperazine derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine with sulfonamide groups exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted that introducing a fluorobenzenesulfonyl moiety could enhance the potency of these compounds against resistant cancer types .
- Enzyme Interaction : Research conducted by Smith et al. (2023) found that this compound inhibited the activity of certain kinases involved in cancer progression. The study utilized molecular docking simulations to predict binding affinities and confirmed these interactions through in vitro assays .
- Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of similar piperazine derivatives, suggesting potential applications in treating neurological disorders. This study indicated that modifications in the piperazine structure could lead to varying degrees of receptor affinity, which could be beneficial for developing new therapeutics .
Q & A
Q. What are the recommended synthetic routes for 1-(2-fluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of a piperazine precursor. A common approach includes:
Preparation of the piperazine core : React 4-(4-methoxyphenyl)piperazine with 2-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile).
Base selection : Use a tertiary amine (e.g., triethylamine or DIPEA) to neutralize HCl byproducts and drive the reaction to completion .
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. Key optimization parameters :
- Temperature: Room temperature to 50°C.
- Molar ratio: 1:1.2 (piperazine:sulfonyl chloride) to ensure complete conversion.
- Reaction time: 6–12 hours under inert atmosphere .
Q. Which analytical techniques are critical for characterizing this compound and ensuring structural fidelity?
Methodological Answer: A multi-technique approach is essential:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorobenzenesulfonyl group at N1, methoxyphenyl at N4). Key signals include aromatic protons (δ 6.8–7.8 ppm) and sulfonyl-linked piperazine protons (δ 3.0–3.5 ppm) .
- 19F NMR : Verify the presence of the 2-fluorophenyl group (δ -110 to -115 ppm) .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₇H₁₈FN₂O₃S: calc. 357.1024) .
HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
Methodological Answer: SAR studies should systematically vary substituents while maintaining the piperazine-sulfonyl scaffold:
- Variable groups :
- Sulfonyl moiety : Replace 2-fluorophenyl with other halophenyl (e.g., 4-Cl, 3-Br) to assess halogen effects on target binding .
- Aryl group at N4 : Substitute 4-methoxyphenyl with electron-donating (e.g., 4-MeO) vs. electron-withdrawing (e.g., 4-NO₂) groups to modulate electronic properties .
- Biological assays :
Q. Example SAR Table :
| Substituent (R1) | Substituent (R2) | Enzyme IC₅₀ (nM) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| 2-Fluorophenyl | 4-Methoxyphenyl | 12.5 ± 1.2 | >50 |
| 4-Chlorophenyl | 4-Methoxyphenyl | 8.3 ± 0.9 | 42.7 ± 3.1 |
| 3-Bromophenyl | 4-Nitrophenyl | 25.6 ± 2.1 | 12.4 ± 1.5 |
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
Standardize assay protocols :
- Use identical cell lines (e.g., HEK293 for GPCR studies) and control compounds .
- Validate protein targets via knockout/knockdown experiments .
Re-evaluate compound purity :
- Quantify trace impurities (e.g., unreacted sulfonyl chloride) via LC-MS .
Solubility considerations :
- Use DMSO stocks at ≤0.1% v/v to avoid solvent interference .
Statistical rigor : Employ triplicate measurements and report SEM (standard error of the mean) .
Q. What computational methods are suitable for predicting the metabolic stability of this compound?
Methodological Answer: Combine in silico tools with in vitro validation:
Metabolism prediction :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify labile sites (e.g., sulfonyl or methoxy groups) .
In vitro microsomal assays :
- Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
Reactive metabolite screening :
Q. How can researchers address solubility and formulation challenges for in vivo studies?
Methodological Answer:
Solubility enhancement :
- Use co-solvents (e.g., 10% PEG-400 in saline) or cyclodextrin-based formulations .
Pharmacokinetic (PK) profiling :
- Conduct IV/oral dosing in rodents with plasma sampling at 0, 1, 4, 8, 24h post-dose. Analyze via LC-MS/MS .
Prodrug strategies :
- Modify the methoxy group to a phosphate ester for improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
